molecular formula C11H21NO3 B12888304 tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate

tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate

Cat. No.: B12888304
M. Wt: 215.29 g/mol
InChI Key: XQDBUKDDYLSRFL-UHFFFAOYSA-N
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Description

tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H21NO3. It is a carbamate derivative, often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method is the reaction of tert-butyl carbamate with 5-methyltetrahydrofuran-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydrofuran ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic procedures. The carbamate group can be selectively removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((5-methyltetrahydrofuran-2-yl)methyl)carbamate is unique due to the presence of the 5-methyltetrahydrofuran moiety, which imparts specific steric and electronic properties. This makes it particularly useful in selective protection and deprotection strategies in complex organic syntheses.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(5-methyloxolan-2-yl)methyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(14-8)7-12-10(13)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,13)

InChI Key

XQDBUKDDYLSRFL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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